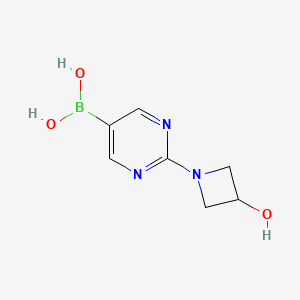
(2-(3-Hydroxyazetidin-1-yl)pyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Hydroxyazetidin-1-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of appropriate pyrimidine derivatives with boronic acid reagents. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds . This reaction involves the use of palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for boronic acid derivatives often involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-(3-Hydroxyazetidin-1-yl)pyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield boronic esters, while reduction reactions can produce boranes .
Scientific Research Applications
(2-(3-Hydroxyazetidin-1-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (2-(3-Hydroxyazetidin-1-yl)pyrimidin-5-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, making it a valuable tool in medicinal chemistry and biochemistry .
Comparison with Similar Compounds
Similar Compounds
(2-Piperidin-1-ylpyrimidin-5-yl)boronic acid: This compound has a similar boronic acid group and pyrimidine ring structure but differs in the presence of a piperidine ring instead of an azetidine ring.
(2-(Piperidin-1-yl)pyrimidin-5-yl)boronic acid: Another similar compound with a piperidine ring, used in similar applications.
Uniqueness
(2-(3-Hydroxyazetidin-1-yl)pyrimidin-5-yl)boronic acid is unique due to the presence of the hydroxyazetidine group, which imparts distinct chemical properties and reactivity compared to other boronic acid derivatives . This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H10BN3O3 |
|---|---|
Molecular Weight |
194.99 g/mol |
IUPAC Name |
[2-(3-hydroxyazetidin-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C7H10BN3O3/c12-6-3-11(4-6)7-9-1-5(2-10-7)8(13)14/h1-2,6,12-14H,3-4H2 |
InChI Key |
IPCUYCBWEMAVCH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CC(C2)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


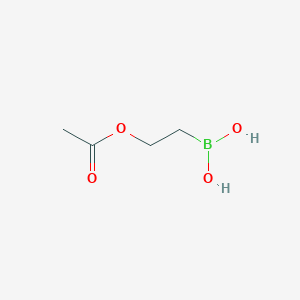
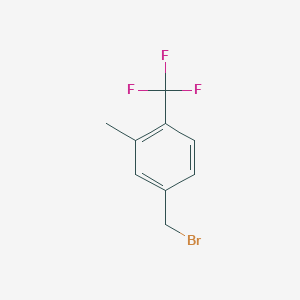
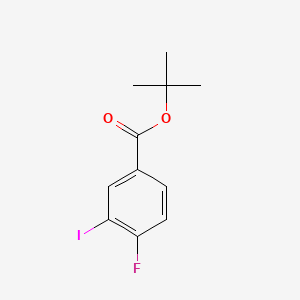
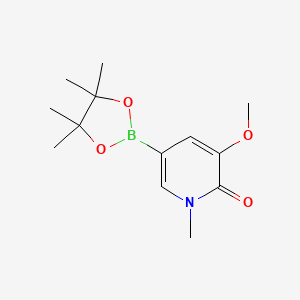
![7-Ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13454174.png)
![N-methylspiro[5.5]undecan-3-amine](/img/structure/B13454177.png)

![6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13454196.png)
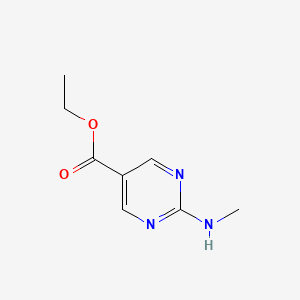
![Dispiro[3.1.3^{6}.1^{4}]decan-1-one](/img/structure/B13454215.png)
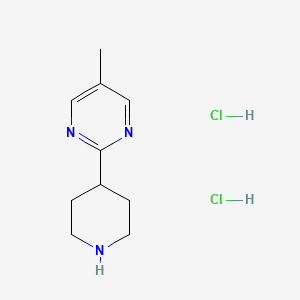

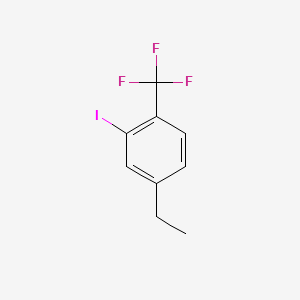
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13454248.png)
